N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . Thiophene derivatives have been of great interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene has the formula C4H4S . It is a privileged heterocycle that is essential in the formation of various heterocyclic compounds .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo cyclization reaction to produce 2,3,5-trisubstituted thiophenes .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Biological Activity
Research has been conducted on the synthesis of novel compounds related to N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, exploring their potential biological activities. For instance, a study by Altundas et al. (2010) synthesized a series of novel cycloalkylthiophene Schiff bases and their metal complexes, which were examined for antibacterial and antifungal activities against various pathogenic strains. Some of these compounds exhibited activity comparable to established antibiotics and antifungal agents, indicating their potential as therapeutic agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Antimicrobial Evaluation and Docking Studies
Another study focused on the synthesis, characterization, antimicrobial evaluation, and docking studies of tetrazol-thiophene-carboxamides. These compounds were synthesized through a series of reactions and were then subjected to biological evaluation and molecular docking studies. The results indicated potential antimicrobial activities, contributing to the understanding of their mechanism of action and potential applications in combating microbial infections (Talupur, Satheesh, & Chandrasekhar, 2021).
Novel Heterocyclic Compounds
Research by Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, exploring their anti-inflammatory and analgesic properties. These compounds showed significant inhibitory activity on COX-2 selectivity and exhibited notable analgesic and anti-inflammatory activities, highlighting their potential as pharmaceutical agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Potential Anticonvulsant Agents
A study by Ishibashi et al. (1995) investigated the uncatalyzed cationic olefin cyclizations of N-vinylic α-chloro-α-thioacetamides, leading to the formation of β- and γ-lactams. One of the products was transformed into an anticonvulsant agent, ethosuximide, suggesting the potential application of these compounds in the development of new anticonvulsant drugs (Ishibashi, Nakaharu, Nishimura, Nishikawa, Kameoka, & Ikeda, 1995).
Mechanism of Action
Future Directions
Thiophene derivatives continue to be a topic of interest for medicinal chemists due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely continue to explore the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
Properties
IUPAC Name |
N-methyl-2-[(2-phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20-18(23)17-14-10-6-3-7-11-15(14)25-19(17)21-16(22)12-24-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRNUVYSDWIEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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